molecular formula C12H18N2O2S B1340511 (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine CAS No. 848813-81-0

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Cat. No.: B1340511
CAS No.: 848813-81-0
M. Wt: 254.35 g/mol
InChI Key: CHDVLTXVOJUOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring with a methanamine substituent

Preparation Methods

The synthesis of (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine typically involves the reaction of 3-bromobenzylamine with piperidine-1-sulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (3-(Piperidin-1-ylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The piperidine ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

(3-(Piperidin-1-ylsulfonyl)phenyl)methanamine can be compared with other sulfonyl-containing compounds such as:

Properties

IUPAC Name

(3-piperidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-10-11-5-4-6-12(9-11)17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDVLTXVOJUOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588532
Record name 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848813-81-0
Record name 1-[3-(Piperidine-1-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.